bacteriophage T4 gene 5 protein
Description
Properties
CAS No. |
128908-52-1 |
|---|---|
Molecular Formula |
C9H19NO2Si |
Synonyms |
bacteriophage T4 gene 5 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Gp5
Primary Sequence Analysis and Identification of Functional Domains
The gp5 protein consists of 575 amino acid residues and is organized into three distinct domains connected by flexible linkers. nih.gov The primary sequence reveals key motifs that correspond to these functional domains.
N-terminal Domain (residues 1–129): This domain is characterized as an oligosaccharide-binding fold. nih.gov It plays a crucial role in the interaction with another baseplate protein, gp27. nih.gov
Middle Lysozyme (B549824) Domain (residues 174–339): This central domain exhibits significant sequence similarity to T4 lysozyme (gp e), an enzyme involved in phage egress. anl.govnih.gov It possesses N-acetylmuramidase activity, which is essential for degrading the peptidoglycan layer of the bacterial cell wall during infection. anl.govnih.gov Key conserved active site residues include Glu184, Asp193, and Thr199. nih.gov
C-terminal Domain (residues 389–575): This domain is distinguished by the presence of 11 or 12 repeats of the VXGXXXXX motif. anl.govnih.gov This repetitive sequence is fundamental to the formation of the protein's needle-like structure. anl.gov
During the maturation of the phage, gp5 undergoes a proteolytic cleavage between Ser351 and Ala352. anl.govnih.gov This processing event separates the protein into two parts, gp5* (the N-terminal and lysozyme domains) and gp5C (the C-terminal domain), which remain associated within the assembled phage particle. anl.govnih.gov This cleavage is reported to increase the lysozyme activity by a factor of 10. nih.gov
Three-Dimensional Structure Determination of Gp5 and its Complexes
The intricate three-dimensional architecture of gp5, both alone and in complex with other baseplate proteins, has been elucidated through high-resolution structural techniques.
Crystal Structures and High-Resolution Imaging (e.g., Cryo-Electron Microscopy)
X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the detailed structure of gp5. nih.govnih.gov The crystal structure of the (gp5-gp27)₃ complex has been determined to a resolution of 2.9 Å. nih.gov Furthermore, cryo-EM reconstructions of the entire baseplate-tail tube assembly at resolutions of up to 12 Å have allowed for the precise fitting of the gp5-gp27 crystal structure, providing a comprehensive view of its placement within the larger machinery. nih.govberkeley.edu These studies have visualized the baseplate in both its pre-infection "dome" shape and post-infection "star" shape, showing that the constituent proteins, including gp5, slide over each other during this conformational transition without significant changes in their individual structures. nih.gov
Structural Characteristics of the Triple-Stranded Beta-Helix Needle Domain
The C-terminal domain of gp5 forms a remarkable and essential structure: a triple-stranded beta-helix. nih.govebi.ac.uk Three gp5C polypeptide chains intertwine to form a long, slender, equilateral triangular prism that functions as a needle to puncture the host cell membrane. nih.govnih.gov This beta-helical prism is approximately 110 Å long and 28 Å wide. nih.gov The interior of the beta-helix exhibits increasing hydrophobicity towards the C-terminus. ebi.ac.uk A significant portion of the helix interior is a large, elongated cavity that has been found to bind fatty acids such as palmitic, stearic, and oleic acids, suggesting their potential role in the folding of this domain. nih.govnih.govepfl.ch Surprisingly, the hydrophobic core of the beta-helix is small and located near the C-terminal end, where it contains a centrally positioned and hydrated magnesium ion. nih.govnih.govepfl.ch
Architecture of the Lysozyme Domain within Gp5
The lysozyme domain of each gp5 subunit is positioned on the periphery of the triple-stranded beta-helix prism. nih.gov Structurally, it is closely similar to hen egg white lysozyme. nih.gov This arrangement allows the three lysozyme domains to surround the upper part of the needle, poised to digest the peptidoglycan layer of the host cell wall upon penetration of the outer membrane. nih.govnih.gov
Oligomerization State and Quaternary Structure of Gp5 Subunits
Gp5 exists as a trimer within the central hub of the T4 baseplate. nih.govnih.gov It forms a stable complex with another trimeric protein, gp27. anl.gov This results in a heterononameric assembly, (gp27-gp5-gp5C)₃, which has a torch-like appearance. anl.gov The gp27 trimer forms a hollow cylindrical "head," and the gp5C trimer forms the "handle" or needle. anl.gov The N-terminal domains of the three gp5 chains are inserted into the cylinder formed by the gp27 monomers. nih.gov At elevated temperatures, this complex can dissociate into three (gp27-gp5*) heterodimers and a (gp5C)₃ homotrimer. anl.gov Studies on a soluble fragment of the gp5 beta-helix have shown it can form a dimer of trimers, which may represent a minimal self-folding unit. nih.govnih.govepfl.ch
Conformational Dynamics of Gp5 During Infection and Assembly
The assembly and function of gp5 involve significant conformational changes and dynamic interactions. The association of gp5 and gp27 is pH-dependent; the complex is stable at pH 8.6 but dissociates at pH 6. nih.gov This pH sensitivity is physiologically relevant, as the lower pH of the periplasm would facilitate the release of the lysozyme domains to act on the peptidoglycan layer. nih.gov
Mechanistic Elucidation of Gp5 Functions
Gp5's Role in Host Cell Envelope Puncture and Penetration
The initial penetration of the host cell envelope is a mechanical process driven by the contraction of the phage's tail sheath. nih.gov This contraction provides the force necessary to drive the gp5-containing central spike through the outer membrane of the E. coli cell. nih.govkaliganjgovtcollege.ac.in
The infection process begins when the long tail fibers of the T4 phage recognize and bind to specific receptors on the surface of an E. coli cell, such as OmpC porin proteins and lipopolysaccharide (LPS). kaliganjgovtcollege.ac.in This initial binding triggers a conformational change in the baseplate, leading to the irreversible attachment of the short tail fibers to the cell surface. kaliganjgovtcollege.ac.inpnas.org This firm anchoring allows the phage to position its tail perpendicular to the cell surface, preparing for penetration. nih.gov The contraction of the tail sheath then propels the central spike, tipped with gp5, towards the outer membrane. kaliganjgovtcollege.ac.inyoutube.com
The C-terminal domain of gp5 forms a rigid, needle-like, triple-stranded β-helix. nih.govebi.ac.uk This structure acts as a drill bit, physically piercing the outer membrane of the host cell. researchgate.netacs.org The β-helix is a remarkably stable and slender structure, approximately 100 Å long and 30 Å wide, formed by the interdigitation of the three gp5 polypeptide chains. nih.gov The interior of the β-helix exhibits increasing hydrophobicity towards its C-terminus, which facilitates its interaction with and penetration of the lipid-rich outer membrane. ebi.ac.uk
The penetration of the outer membrane by the gp5 β-helix is not a simple linear puncture but is regulated by a sophisticated screw motion. acs.org This rotational movement allows the gp5 trimer to efficiently drill through the membrane. As the β-helix penetrates, strong charge interactions between the protein and the membrane lipids help to displace the lipids upwards. acs.org This screwing action is also thought to play a role in enlarging the initial puncture, creating a channel for the subsequent passage of the phage's DNA injection machinery. acs.org The lysozyme (B549824) domains of gp5 are initially shielded during this process but become exposed after the β-helix is released, ready for the next stage of infection. acs.org
Enzymatic Peptidoglycan Hydrolysis by Gp5 Lysozyme Activity
Following the mechanical breach of the outer membrane, the phage must overcome the peptidoglycan layer, a rigid mesh-like structure that provides structural integrity to the bacterial cell. This is accomplished by the enzymatic activity of the gp5 lysozyme domain.
The middle domain of the gp5 protein possesses lysozyme activity, which is responsible for degrading the peptidoglycan layer. nih.gov The active site of the gp5 lysozyme contains conserved catalytic residues, including Glutamate-184 (Glu184) and Aspartate-193 (Asp193). nih.gov In the catalytic mechanism, Glu184 acts as the proton donor. uniprot.org The structure of this lysozyme domain is very similar to that of hen egg-white lysozyme and the T4 lysozyme (gpe), which is involved in lysing the cell from within at the end of the infection cycle. nih.govnih.gov
During the assembly of the phage particle, the gp5 precursor undergoes a cleavage event, which increases its enzymatic activity by about tenfold. nih.govuniprot.org However, the two resulting fragments, gp5* and gp5C, remain associated within the virion until infection. uniprot.org The lysozyme activity is thought to be fully activated upon dissociation of the gp5* fragment within the periplasm. uniprot.orgnih.gov
The gp5 lysozyme specifically targets the peptidoglycan of the host cell wall. uniprot.org It catalyzes the hydrolysis of the β-(1→4)-glycosidic bonds between N-acetylmuramic acid and N-acetyl-D-glucosamine residues, which are the building blocks of the peptidoglycan polymer. uniprot.org This cleavage breaks down the structural integrity of the cell wall, creating an opening for the phage's tail tube to pass through and reach the inner membrane, ultimately allowing for the injection of the phage's genetic material into the host cytoplasm. uniprot.org The optimal pH for the gp5 lysozyme activity is 5.8, which is lower than that of the T4 lysozyme gpe. nih.gov
Activation of Lysozyme Activity Post-Attachment
The lysozyme activity of gp5 is essential for degrading the peptidoglycan layer of the bacterial cell wall, a crucial step for the subsequent injection of the phage's genetic material. uniprot.org This enzymatic activity is tightly regulated to prevent premature lysis of the host cell before the completion of the phage assembly process. nih.govnih.gov
The primary mechanism for controlling gp5's lysozyme function involves post-translational cleavage. Gp5 is synthesized as a 63 kDa precursor protein. nih.gov During the assembly of the baseplate, this precursor undergoes proteolytic cleavage, resulting in two fragments: the N-terminal fragment, which retains the lysozyme activity, and a C-terminal fragment. nih.govnih.gov Initially, it was reported that the cleavage occurs between Ser351 and Ala352. nih.govhirszfeld.pl However, further research has identified the cleavage site to be between Val-390 and His-391. nih.gov Despite this cleavage, the two fragments remain associated within the baseplate structure. nih.gov
The lysozyme activity of the uncleaved or nicked precursor protein is only about 10% of that of the mature, activated gp5. nih.gov The inhibition of the lysozyme in the assembled baseplate is achieved by a loop from an adjacent gp5 monomer that binds to the active site of the lysozyme domain. nih.gov Activation of the lysozyme is thought to occur after the phage has attached to the host cell and the tail sheath has contracted. This conformational change is believed to cause the dissociation of the inhibitory C-terminal fragment, thereby exposing the active site and enabling the digestion of the peptidoglycan layer. uniprot.orgnih.gov The lower pH environment of the periplasm may also contribute to the dissociation of the C-terminal fragment from the N-terminal lysozyme domain. uniprot.org
Mutational studies have underscored the importance of this cleavage for efficient infection. Mutants with impaired gp5 cleavage exhibit a reduced ability to form plaques, indicating a compromised lytic cycle. nih.gov
| Feature | Description | Reference |
| Precursor Size | 63 kDa | nih.gov |
| Mature Gp5 Size | 43 kDa | nih.govnih.gov |
| Cleavage Site | Between Val-390 and His-391 | nih.gov |
| Activity of Precursor | ~10% of mature gp5 | nih.gov |
| Inhibitory Mechanism | Binding of a loop from an adjacent gp5 monomer to the active site | nih.gov |
| Activation Trigger | Dissociation of the C-terminal fragment upon tail contraction | uniprot.orgnih.gov |
Contribution of Gp5 to Viral Genome Ejection into the Host Cytoplasm
Gp5 plays a direct and indispensable role in the ejection of the viral genome into the host cytoplasm by acting as a cell-puncturing device. nih.govnih.gov This function is intimately linked to its structural position at the center of the tail baseplate and its enzymatic lysozyme activity. uniprot.org The central hub of the baseplate is a complex formed by three molecules of gp5 and three molecules of another protein, gp27, creating a (gp5)₃(gp27)₃ hetero-hexameric structure. nih.gov This complex forms a needle-like structure that pierces the outer membrane of the host bacterium. nih.gov
Upon attachment of the phage to the host cell surface and the triggering of tail contraction, the baseplate undergoes a conformational change from a dome shape to a star shape. pnas.org This transformation drives the gp5-containing central hub through the outer membrane. nih.govpnas.org Once in the periplasm, the activated lysozyme domain of gp5 digests the peptidoglycan cell wall, creating an opening. uniprot.orgnih.gov This localized hydrolysis of the cell wall is critical to allow the rigid tail tube, through which the phage DNA passes, to penetrate the inner membrane of the host. uniprot.org The coordinated action of mechanical piercing and enzymatic digestion by gp5 ensures the creation of a clear channel for the viral DNA to travel from the phage head into the host's cytoplasm. uniprot.orgnih.gov
| Component | Function in Genome Ejection | Reference |
| Gp5 | Forms the cell-puncturing needle and digests the peptidoglycan wall. | uniprot.orgnih.govnih.gov |
| Gp27 | Forms a complex with gp5 to create the central hub of the baseplate. | nih.gov |
| (Gp5)₃(Gp27)₃ Complex | Constitutes the central piercing device of the tail. | nih.gov |
| Tail Contraction | Triggers the penetration of the gp5 needle through the outer membrane. | pnas.org |
Gp5's Involvement in Bacteriophage Tail Baseplate Assembly
The assembly of the complex bacteriophage T4 tail baseplate is a highly ordered and sequential process, and gp5 is a key player in the formation of its central hub. nih.govresearchgate.net The baseplate is composed of a central hub surrounded by six wedges. nih.gov The assembly of the hub begins with the pH-dependent reversible association of gp5 and gp27 to form the (gp5)₃(gp27)₃ complex. nih.gov This complex constitutes the major part of the hub. nih.gov
The assembly of the wedges proceeds in a strictly ordered pathway, where the absence of a single protein halts the process at that specific step. nih.gov Once the six wedges are formed, they assemble around the central hub, which includes the gp5-gp27 complex. pnas.org The binding of other proteins, such as gp48 and gp54, to the top of the central hub completes the baseplate assembly and prepares it for the polymerization of the tail tube. pnas.orgnih.gov The proper incorporation and subsequent cleavage of the gp5 precursor are essential for a functional baseplate. nih.govnih.gov The proteolytic processing of gp5 is dependent on the presence of other T4 hub gene products, indicating that the cleavage event requires the interactions of several baseplate proteins within the assembling structure. nih.gov This intricate assembly process ensures that the final structure is stable and capable of undergoing the necessary conformational changes during infection. pnas.org
| Assembly Stage | Role of Gp5 | Interacting Proteins | Reference |
| Hub Formation | Forms a hetero-hexameric complex with gp27. | gp27 | nih.gov |
| Baseplate Completion | The gp5-containing hub serves as the core around which six wedges assemble. | gp6, gp25, gp48, gp53, gp54 | pnas.org |
| Tail Tube Initiation | The completed hub with gp5 initiates the polymerization of the tail tube protein, gp19. | gp19, gp48, gp54 | pnas.orgnih.gov |
Molecular Interactions and Regulation of Gp5 Activity
Protein-Protein Interactions within the T4 Baseplate Complex
Gp5 is a core component of the central hub of the phage T4 baseplate, where it engages in critical interactions that are fundamental to the structural integrity and function of the cell-puncturing device. nih.govnih.gov
Direct Interaction with Gene Product 27 (Gp27) in the Central Spike Device
The most significant interaction for Gp5 within the baseplate is its direct association with gene product 27 (Gp27). nih.govyoutube.com Together, three molecules of Gp5 and three molecules of Gp27 form a stable hetero-hexameric complex, (Gp5)₃(Gp27)₃, which constitutes the major part of the central hub or spike. nih.gov This complex, along with Gp5.4, forms a sharp, prism-shaped structure that functions as a drill to pierce the outer membrane of the host bacterium. nih.govuniprot.org
The interaction between Gp5 and Gp27 is notably pH-dependent. nih.gov The complex is stable at higher pH values (e.g., pH 8.6) but dissociates at a lower pH, such as that found in the bacterial periplasm (around pH 6). nih.govuniprot.org This pH sensitivity is a key aspect of the infection mechanism. Upon penetrating the outer membrane, the lower pH of the periplasm triggers the dissociation of the Gp5 lysozyme (B549824) domain from Gp27, which remains at the tip of the tail tube. nih.govuniprot.org This releases the lysozyme domain, allowing it to access and degrade the peptidoglycan layer. uniprot.org
Association with Other Peripheral Baseplate Proteins
While the Gp5-Gp27 interaction is central, the entire cell-puncturing apparatus and its assembly involve a network of other proteins. The complete central spike is composed of the Gp5-Gp27 complex and a monomer of Gp5.4, which forms the ultimate tip of the needle-like structure. nih.gov
Gp5's integration and function are also indirectly influenced by the association of its primary binding partner, Gp27, with other baseplate components. The assembly of the six baseplate wedges around the central hub is a critical step, nucleated by the interaction between Gp27 and Gp6, a protein component of the wedges. nih.gov Furthermore, evidence suggests that Gp27 forms a complex with Gp28, and this interaction may serve as an initiation point for the assembly of the entire central hub. nih.gov Although Gp5 does not bind these proteins directly, their interactions with Gp27 are essential for positioning the Gp5-containing central spike correctly within the hexagonal baseplate structure. nih.govnih.gov
| Interacting Protein | Function of Interaction | Supporting Evidence |
| Gp27 | Forms a (Gp5)₃(Gp27)₃ hetero-hexameric complex, the core of the central spike. Interaction is pH-sensitive, allowing for Gp5 release in the periplasm. | Forms the tail lysozyme complex that creates an extension of the tail tube. uniprot.org The interaction is reversible and pH-dependent. nih.gov |
| Gp5.4 | Functions as the distal tip of the cell-puncturing device, attached to the Gp5-Gp27 complex. | The cell-puncturing device consists of trimeric Gp5-Gp27 and monomeric Gp5.4. nih.gov |
| Gp6 | Indirect association; Gp27 interacts with Gp6 to dock the central hub with the surrounding baseplate wedges. | Interaction between Gp6 and Gp27 is the critical nucleation step to form the dome-shaped baseplate. nih.gov |
| Gp28 | Indirect association; Gp27 forms a complex with Gp28, which may initiate the assembly of the central hub. | Gp28 forms a complex with Gp27, which may function as an initiator of central hub assembly. nih.gov |
Regulation of Gp5's Enzymatic Function
The lytic activity of Gp5 must be tightly regulated to prevent premature action that could damage the phage particle itself or occur before the host cell is properly engaged. This regulation is achieved through several distinct mechanisms.
Inhibition by Bacteriophage T4 Spackle Protein (Gp61.3)
Bacteriophage T4 produces a specific inhibitory protein, known as the Spackle protein or Gp61.3, that selectively targets the lysozyme activity of Gp5. nih.govutmb.edudntb.gov.ua Gp61.3 does not inhibit the other T4 lysozyme, T4L (gene product e), which is responsible for cell lysis from within at the end of the infection cycle. nih.govrcsb.org Gp61.3 is secreted into the host periplasm, where it forms a stable 1:1 complex with the lysozyme domain of Gp5 (referred to as gp5Lys). nih.govresearchgate.net This inhibition is thought to make cells already infected with T4 resistant to subsequent infection by other T4 phages. utmb.edudntb.gov.ua
Allosteric Modulation of the Gp5 Lysozyme Domain
The inhibition of Gp5 by Gp61.3 occurs through a novel mechanism of allosteric modulation rather than competitive inhibition. nih.govutmb.edu Crystal structure analysis of the Gp61.3-gp5Lys complex reveals that Gp61.3 does not bind to the catalytic active site cleft of the lysozyme. nih.govrcsb.org Instead, it binds to a different face of the enzyme, creating a "wall" that physically blocks the extended polysaccharide substrate of the peptidoglycan from accessing the active site. nih.govutmb.edudntb.gov.ua This interaction is believed to lock the Gp5 lysozyme domain in an "open-jaw" conformation that is incompatible with catalysis, thus providing a powerful regulatory switch for its enzymatic function. nih.govrcsb.org
Proteolytic Processing and Maturation of Gp5 (Gp5* and Gp5C)
Gp5 is initially synthesized as a precursor protein of approximately 63 kDa. nih.gov During the assembly of the baseplate, this precursor undergoes essential proteolytic processing. nih.govnih.gov The protein is cleaved between residues Valine-390 and Histidine-391. nih.govnih.gov This cleavage event removes a C-terminal fragment, converting the precursor into the mature, enzymatically active form known as Gp5* (approximately 43-49 kDa) and a smaller fragment, Gp5C. nih.govuniprot.org
Both the Gp5* and Gp5C fragments remain associated with the virion structure after cleavage. uniprot.org This proteolytic maturation is not a spontaneous event; it is dependent on the presence of other T4 hub gene products, indicating that the cleavage is integrated with the baseplate assembly pathway. nih.govnih.gov The processing is functionally significant, as it increases the enzymatic activity of the lysozyme by a factor of ten. nih.gov
| Form of Gp5 | Molecular Weight (approx.) | Description |
| Gp5 (precursor) | 63 kDa | The initial, full-length translation product. nih.gov |
| Gp5 * | 43 kDa | The mature, enzymatically active N-terminal portion after proteolytic cleavage. nih.gov |
| Gp5C | 20 kDa | The C-terminal fragment released after cleavage. It remains associated with the virion. nih.govuniprot.org |
Interactions with Host Cellular Components During Infection
The gene 5 protein (gp5) of bacteriophage T4 is a critical component of the viral machinery, specifically designed to breach the protective layers of the Escherichia coli host during infection. Its interactions with host cellular components are precise, localized, and essential for the successful injection of the phage genome. The primary role of gp5 is as a tail-associated lysozyme that creates a localized opening in the bacterial peptidoglycan wall. researchgate.netmdpi.com
The process begins after the phage has irreversibly attached to the host cell surface via its tail fibers, triggering the contraction of the tail sheath. This contraction drives the central tail tube, tipped with the cell-puncturing device that includes gp5, through the host's outer membrane. nih.gov Upon entering the host's periplasm, the gp5 protein complex encounters a different biochemical environment compared to the extracellular space. The lower pH of the periplasm is believed to be a key environmental cue. nih.govuniprot.org
Research has shown that gp5 exists in a complex with another phage protein, gp27. This interaction is pH-dependent; the complex is stable at a higher pH but dissociates at the lower pH characteristic of the periplasm. nih.gov This dissociation is crucial as it releases the lysozyme domain of gp5, effectively activating its enzymatic function within the periplasm. nih.govuniprot.org Once released, the gp5 lysozyme domain targets and hydrolyzes the glycosidic bonds of the peptidoglycan layer, a rigid structure essential for maintaining the bacterial cell's shape and integrity. nih.govuniprot.org This enzymatic degradation creates a small, localized hole in the cell wall. nih.govuniprot.org
The creation of this opening allows the tail tube to continue its passage and reach the host's inner, or cytoplasmic, membrane. The final stage of penetration involves a significant, localized outward curving of the cytoplasmic membrane, which then fuses with the tip of the phage tail. nih.gov This fusion event creates the final channel through which the bacteriophage's DNA is ejected from the capsid, through the tail tube, and into the host cell's cytoplasm, thereby initiating the replication cycle. nih.govnih.gov
The interaction of gp5 with host components is tightly regulated to ensure cell wall breaching occurs only at the precise time and location. For instance, a T4-encoded protein known as Spackle (gp61.3) is secreted into the host periplasm during infection. Spackle acts as a potent inhibitor of the gp5 lysozyme, likely to prevent lysis from without by superinfecting phages. researchgate.net Another phage gene product, gps, also appears to regulate gp5 activity to prevent premature cell lysis from within. nih.gov These regulatory mechanisms, though mediated by other phage proteins, highlight the importance of controlling the interaction between gp5 and the host cell wall.
Interactive Table of Gp5 Interactions with Host Components
| Interacting Host Component | Nature of Interaction | Functional Consequence |
| Peptidoglycan | Enzymatic Hydrolysis | Creates a localized hole in the cell wall, allowing passage of the phage tail tube. nih.govuniprot.org |
| Periplasmic Environment | pH-Mediated Dissociation | The lower pH of the periplasm induces the dissociation of the gp5/gp27 complex, activating the lysozyme function of gp5. nih.gov |
| Cytoplasmic Membrane | Membrane Fusion | Following peptidoglycan degradation, the inner membrane fuses with the phage tail tip to create a channel for DNA injection. nih.gov |
Genetic and Evolutionary Aspects of Gp5
Genomic Locus and Expression Profile of the Gp5 Gene
The gene for gp5 is located within the bacteriophage T4 genome, a linear double-stranded DNA molecule of approximately 168,903 base pairs that encodes around 300 genes. nih.govasm.org The T4 genome is characterized by a high adenine (B156593) and thymine (B56734) (A+T) content, and its genes are often clustered into functional groups. nih.gov The expression of T4 genes is temporally regulated, with early, middle, and late genes being transcribed at different stages of the infection cycle. nih.govyoutube.comyoutube.com Gene 5 is expressed during the late phase of infection, consistent with its role in the assembly of new phage particles. youtube.comyoutube.com The product of gene 5, gp5, is a 63 kDa protein that is a key component of the central hub of the phage baseplate. anl.govnih.gov During the assembly of the baseplate, gp5 undergoes proteolytic cleavage, but both the N-terminal and C-terminal fragments remain part of the final structure. anl.gov
Functional Consequences of Gp5 Mutagenesis Studies
Mutagenesis studies have been instrumental in dissecting the dual functions of gp5: its role in physically puncturing the host cell membrane and its enzymatic lysozyme (B549824) activity that degrades the peptidoglycan layer.
Characterization of Mutations Affecting Cell Puncturing
The C-terminal domain of gp5 forms a trimeric, triple-stranded β-helix that functions as a sharp needle to puncture the outer membrane of the Escherichia coli host. nih.govresearchgate.netebi.ac.uk Mutations within this region can impair the phage's ability to initiate infection. A notable mutant, designated 5ts1, exhibits altered cell-puncturing and lytic properties. nih.govresearchgate.netasm.org This temperature-sensitive mutant has a reduced capacity to cause "lysis from without" after heat treatment, a process where a high multiplicity of phage particles can lyse the host cell externally without a full infection cycle. researchgate.net The 5ts1 mutation renders the gp5 protein insensitive to the inhibitory effects of the gene s product (gps), allowing it to induce lysis from both outside and inside the cell. nih.govresearchgate.netasm.org
Table 1: Selected Gp5 Mutations Affecting Cell Puncturing
| Mutant | Phenotype | Molecular Consequence | Reference(s) |
|---|---|---|---|
| 5ts1 | Temperature-sensitive, altered lysis from without and within | Altered gp5 structure, insensitive to gps inhibition | nih.govresearchgate.netasm.org |
Analysis of Mutations Altering Lysozyme Activity
The middle domain of gp5 harbors a lysozyme activity that is essential for degrading the peptidoglycan cell wall, allowing the phage tail tube to penetrate into the cytoplasm. anl.govnih.gov This lysozyme domain shares sequence identity with the T4 lysozyme (gpe), though it is essential for phage viability, unlike gpe. anl.gov Systematic mutagenesis studies on the T4 lysozyme have provided insights into which residues are critical for its function. nih.govgmu.edu Although these studies were not directly on the gp5 lysozyme domain, the homology between the two allows for inferences about key catalytic residues. For instance, studies on T4 lysozyme have shown that catalytic residues like Glu11 and Asp20 are highly sensitive to substitution. nih.gov Mutations in residues involved in buried salt bridges near the active site also have deleterious effects. nih.gov
Table 2: Key Residues in T4 Lysozyme and their Inferred Importance for Gp5 Lysozyme Activity
| Residue in T4 Lysozyme | Functional Role | Implication for Gp5 | Reference(s) |
|---|---|---|---|
| Glu11 | Catalytic residue | Likely a critical catalytic residue in gp5's lysozyme domain | nih.gov |
| Asp20 | Catalytic residue | Likely a critical catalytic residue in gp5's lysozyme domain | nih.gov |
| Asp10, Arg145, Arg148 | Buried salt bridge formation | Similar residues in gp5 are likely crucial for structural integrity and function | nih.gov |
| Gly30, Trp138, Tyr161 | Critical structural roles | Corresponding residues in gp5 are likely important for maintaining the correct fold | nih.gov |
Suppressor Mutations and their Impact on Phage Lysis
Suppressor mutations are secondary mutations that restore the function of a primary mutation. In the context of T4, suppressor mutations have been identified that can compensate for defects in other genes, sometimes with consequences for phage lysis. For example, a suppressor mutation in gene 5 was found to alleviate the requirement for the T4 RNA ligase, which is encoded by gene 63. nih.govnih.gov This particular suppressor mutation in gene 5, along with others in genes like t (holin) and gene 18 (sheath), was isolated in a screen for false revertants of a gene 63 amber mutant. nih.govnih.gov These suppressor mutants often exhibited temperature sensitivity. nih.govnih.gov The isolation of a suppressor in gene 5 highlights the intricate genetic interactions that govern the phage life cycle, including the lytic process. nih.govnih.gov The "rapid-lysis" (r) mutants of T4, which produce larger plaques due to a failure in lysis inhibition, have also been extensively studied. nih.govasm.orgyoutube.com While these are not direct suppressor mutations of gp5, they underscore the complex regulation of lysis, a process in which gp5 plays a key role.
Gp5's Role in Bacteriophage T4 Superinfection Exclusion
Bacteriophage T4 has a mechanism to prevent subsequent infections by other T4-like phages, a phenomenon known as superinfection exclusion. nih.gov This process is mediated by the Spackle protein (encoded by gene sp), which is an early gene product. nih.govpnas.org Spackle is secreted into the periplasm of the infected E. coli cell, where it forms a stoichiometric complex with the lysozyme domain of gp5 from incoming phage particles. nih.gov The binding of Spackle to gp5 potently inhibits its lysozyme activity. nih.govpnas.org This inhibition is achieved through an allosteric conformational change in the active site of the gp5 lysozyme. nih.gov By neutralizing the lytic capability of the invading phage's gp5, Spackle prevents the degradation of the peptidoglycan layer and thus blocks the injection of the superinfecting phage's DNA. nih.gov
Comparative Genomics and Evolutionary Conservation of Gp5 Homologs in T4-like Phages
The T4-like phages are a diverse group of viruses that infect a wide range of bacterial hosts. nih.govnih.gov Comparative genomic analyses of these phages reveal a mosaic structure, with a conserved core genome interspersed with more variable regions. nih.govnih.gov The genes encoding the central structural components of the phage, such as the head and tail proteins, tend to be more conserved. nih.gov The central part of the baseplate hub, which includes gp5 and gp27, is a well-conserved module. nih.gov However, the degree of sequence identity can vary, reflecting the evolutionary distance between different T4-like phages. nih.gov For instance, the T4-like Vibrio phage KVP40 shares some amino acid sequence identity with T4 proteins, but there are also substantial differences, indicating a distant evolutionary relationship. nih.gov A gradient of sequence identity is often observed, with head proteins being the most conserved, followed by tail, baseplate, and then tail fiber proteins. nih.gov This pattern suggests a significant element of vertical evolution for the core structural genes, including gene 5, within the T4-like phage lineage. nih.gov
Table 3: Conservation of Gp5 and Associated Proteins in T4-like Phages
| Phage | Host | Gp5 Homolog Presence | Associated Conserved Hub Proteins | Reference(s) |
|---|---|---|---|---|
| T4 | Escherichia coli | Yes | gp27 | nih.gov |
| JS98 | Escherichia coli | Yes, close homolog | gp27 | nih.gov |
| KVP40 | Vibrio species | Yes, distant homolog | gp27 homolog | nih.gov |
| Cyanophage P-SSM2 | Prochlorococcus | Yes | gp27 homolog | nih.gov |
| Cyanophage P-SSM4 | Prochlorococcus | Yes | gp27 homolog | nih.gov |
Diversification Patterns of Tail Spike Proteins Across Phage Families
Tail spike proteins (TSPs) are critical components of many bacteriophages, acting as the primary determinants of host specificity by recognizing and binding to specific receptors on the bacterial cell surface. nih.govnih.govresearchgate.net These proteins are located at the distal end of the phage tail and often possess enzymatic activity, such as hydrolase or lyase functions, to locally degrade the host's outer protective layers, like the O-antigen of lipopolysaccharides (LPS) or capsular polysaccharides (CPS). nih.govzhaw.chyoutube.com The immense diversity of these bacterial surface structures drives a co-evolutionary arms race, resulting in the remarkable diversification of TSPs across different phage families. nih.govoup.com
The primary driver for the diversification of TSPs is the intense selective pressure to adapt to new or changing host receptors. nih.gov This evolutionary pressure leads to a modular protein architecture, where TSPs are often composed of distinct functional domains. nih.govresearchgate.net Typically, a TSP consists of:
An N-terminal domain responsible for attaching the protein to the phage baseplate. nih.gov
A central, often fibrous or helical, domain that provides structural stability, such as the right-handed β-helices common in many TSPs. nih.gov
A C-terminal receptor-binding domain (RBD) that is responsible for host recognition and is, therefore, the most variable region. nih.govoup.com
This modularity is a key enabler of TSP diversification, primarily through mechanisms like horizontal gene transfer (HGT) and recombination. nih.govresearchgate.net Phages are known to readily exchange genetic material, allowing for the "shuffling" of these functional domains. nih.govnih.gov A phage can acquire a new host range simply by swapping the C-terminal RBD of its TSP with one from another phage, even from a distantly related one. oup.comnih.gov This mosaicism is a hallmark of phage evolution and is particularly evident in TSP genes. researchgate.net Research has identified conserved sequence motifs that may act as recombination hotspots, facilitating the exchange of these receptor-binding modules and accelerating phage adaptation. nih.govresearchgate.net
The diversification patterns of TSPs often correlate with phage taxonomy and host range. For instance, within the Ackermannviridae family, TSPs can be categorized into distinct subtypes that are associated with specific phage genera like Kuttervirus and Agtrevirus. nih.gov These subtypes can be used to predict the host recognition capabilities of uncharacterized phages. nih.gov While the N-terminal head-binding domains of these TSPs show conservation within a genus, the C-terminal domains responsible for binding to O-antigens are highly diverse, reflecting the vast array of E. coli and Salmonella serotypes these phages infect. nih.gov
Some phages have evolved to express multiple TSPs, broadening their host range or increasing their infection efficiency. nih.govnih.gov In these cases, different TSPs may be hinged together to form a complex at the baseplate, with each TSP potentially recognizing a different receptor. nih.gov This strategy allows a single phage to overcome the high surface variability presented by some bacterial species. nih.gov
The table below illustrates the diversity of TSPs across different phage families and their characteristics.
| Phage Family/Genus | Example Phage(s) | Host(s) | TSP Characteristics | Diversification Mechanism |
| Myoviridae | T4 | Escherichia coli | Possesses long and short tail fibers (gp37, gp12) for initial and secondary receptor binding. nih.govresearchgate.net | High variation in C-terminal domains of tail fibers to recognize different host receptors like OmpC and LPS. nih.govnih.gov |
| Podoviridae | P22, Sf6 | Salmonella enterica, Shigella flexneri | Trimeric TSPs with endorhamnosidase activity; well-characterized β-helix structure for LPS binding. biorxiv.org | Modular evolution; high sequence identity in N-terminal domains but diverse C-terminal domains for different O-antigen specificities. biorxiv.org |
| Ackermannviridae | Kuttervirus (e.g., CBA120), Agtrevirus | Escherichia coli, Salmonella enterica | Often encode multiple (up to four) TSPs with distinct subtypes (TSP1-4). nih.gov | Horizontal gene transfer and recombination of C-terminal receptor-binding modules; conserved N-terminal domains for baseplate assembly. nih.gov |
| Siphoviridae | Lambda (λ) | Escherichia coli | Central tail spike (gpJ) with immunoglobulin-like domains at the C-terminus for receptor binding. frontiersin.orgfrontiersin.org | Variation in the receptor-binding epitopes of the C-terminal domains to target different porins. frontiersin.orgfrontiersin.org |
This constant diversification, driven by modular evolution and horizontal gene transfer, makes TSPs a fascinating subject of study. nih.govresearchgate.net It underscores the dynamic nature of phage-host interactions and provides a deep reservoir of molecular diversity that can be harnessed for applications such as phage therapy and diagnostics, where specific targeting of bacterial pathogens is essential. nih.gov
Methodological Approaches in Gp5 Research
Recombinant Expression, Solubilization, and Purification Strategies for Gp5
The production of gp5 for in vitro studies predominantly relies on recombinant expression systems, with Escherichia coli being the host of choice due to its natural role as the host for T4 bacteriophage. nih.gov A common strategy involves cloning the gene for gp5 into an expression vector, such as a pET-based plasmid, which allows for high-level protein production under the control of an inducible promoter like the T7 promoter. youtube.com
To facilitate purification, gp5 is often expressed as a fusion protein with an affinity tag, such as a polyhistidine-tag (His-tag). nih.gov This tag allows for efficient capture of the recombinant protein from the cell lysate using affinity chromatography. After initial capture, further purification steps, such as size-exclusion chromatography, are often employed to obtain a highly pure and homogenous sample of gp5. nih.gov
A significant challenge in the production of some phage proteins is their potential for insolubility when overexpressed in E. coli, leading to the formation of inclusion bodies. nih.gov While specific solubilization strategies for gp5 are not extensively detailed in the provided context, general approaches for insoluble proteins include the use of chaotropic agents like urea (B33335) or guanidinium (B1211019) chloride to denature the aggregated protein, followed by a refolding process to restore its native conformation. nih.gov Another approach to enhance solubility is the use of fusion tags like SUMO or Msyb. nih.gov
Biophysical Techniques for Structural Characterization
Understanding the three-dimensional architecture of gp5 and its interactions within the baseplate complex has been made possible through the application of high-resolution biophysical techniques.
X-ray crystallography has been a pivotal technique in determining the atomic-resolution structures of numerous bacteriophage T4 proteins, providing detailed insights into their architecture. nih.gov This method involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built. While the provided search results highlight the use of X-ray crystallography for various T4 proteins, specific details on the crystallization and structure determination of isolated gp5 are not explicitly mentioned. However, the successful application of this technique to other T4 components underscores its importance in the structural analysis of the phage. nih.govnih.gov
Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for visualizing large macromolecular assemblies like the bacteriophage T4 baseplate in their near-native states. nih.govpdbj.orgresearchgate.net This technique involves flash-freezing a purified sample of the complex in a thin layer of vitreous ice and then imaging it with an electron microscope. ebi.ac.uk Single-particle reconstruction is then used to combine thousands of two-dimensional images of individual particles to generate a three-dimensional model.
Cryo-EM studies have been instrumental in determining the structure of the T4 baseplate-tail tube complex to resolutions that allow for the fitting of atomic models of individual protein components, including gp5. nih.govpdbj.org These studies have revealed the hexagonal, dome-like structure of the baseplate and the central location of gp5, forming a needle-like cell-puncturing device. nih.govresearchgate.net The ability of cryo-EM to capture the baseplate in different conformational states, such as the pre- and post-host attachment states, has provided crucial insights into the dynamic process of infection. pdbj.org
| Technique | Application in Gp5 Research | Key Findings | Resolution |
| Cryo-Electron Microscopy | Structural determination of the T4 baseplate-tail tube complex. nih.govpdbj.org | Revealed the overall architecture of the baseplate and the central position of the gp5 cell-puncturing device. nih.govresearchgate.net | 12 Å for the entire baseplate-tail tube complex, with higher resolutions for specific components. nih.gov |
| Single-Particle Reconstruction | Generation of 3D models from 2D cryo-EM images. ebi.ac.uk | Elucidation of the pre- and post-attachment conformations of the baseplate. pdbj.org | Has reached near-atomic resolution for some parts of the T4 tail. ebi.ac.uk |
Spectroscopic methods are valuable for studying the conformational dynamics of proteins in solution. Techniques such as circular dichroism (CD) can provide information about the secondary structure content of a protein, while fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, can detect changes in the local environment of these residues, which often reflects conformational changes. nih.gov
Paramagnetic NMR spectroscopy has been used to probe the conformational space of T4 lysozyme (B549824), a protein with structural similarities to gp5, revealing that its structure in solution is more open on average than what is observed in its crystalline state. nih.gov While direct spectroscopic analysis of gp5 is not detailed in the provided results, these methods represent powerful tools to investigate the conformational flexibility and stability of gp5, particularly in response to environmental cues or interactions with other baseplate proteins. nih.gov
Biochemical and Enzymatic Assays for Functional Analysis
To understand the functional role of gp5, particularly its enzymatic activity, various biochemical assays have been developed.
The gp5 protein possesses lysozyme-like activity, enabling it to locally degrade the peptidoglycan layer of the host bacterial cell wall, a crucial step for the injection of the phage's genetic material. pdbj.org The enzymatic activity of gp5 can be assessed using in vitro peptidoglycan hydrolysis assays. nih.gov
These assays typically involve incubating purified gp5 with a preparation of bacterial cell walls (sacculi) and monitoring the resulting hydrolysis. The breakdown of peptidoglycan can be measured by a decrease in the optical density (turbidity) of the reaction mixture over time. nih.gov By comparing the rate of hydrolysis to that of a well-characterized lysozyme, the specific activity of gp5 can be quantified. nih.gov Such assays are essential for characterizing the enzymatic properties of gp5, including its substrate specificity and the influence of factors like pH and ionic strength on its activity.
| Assay Type | Principle | Measured Parameter | Application |
| Turbidity Reduction Assay | Enzymatic hydrolysis of peptidoglycan leads to a decrease in the turbidity of a cell wall suspension. nih.gov | Decrease in optical density at 600 nm (OD600) over time. nih.gov | Quantifying the lytic activity of gp5 against bacterial peptidoglycan. |
Host Cell Lysis and Penetration Assays
The function of gp5 in breaching the host cell envelope is investigated through a series of specialized assays that measure cell lysis and the efficiency of phage penetration. Gp5 is a key component of the central hub of the T4 baseplate and functions as a cell-puncturing device. nih.govtcdb.org It possesses a lysozyme domain that is crucial for degrading the host's peptidoglycan layer, facilitating the passage of the phage tail tube to the inner membrane. uniprot.orgnih.gov
Researchers employ several assays to study these functions:
Lysis from Without (LO) Assays: This phenomenon occurs when a high number of phage particles adsorb to a single bacterium, causing rapid cell decomposition independent of the phage's normal lytic cycle. asm.org Assays measuring LO are used to investigate the direct lytic activity of virion components. Studies have shown that gp5 is implicated in inducing LO, as virions with mutant gp5 can still cause lysis. nih.govasm.org The experimental setup typically involves infecting a concentrated bacterial culture with a very high multiplicity of infection (MOI) and monitoring the rapid decrease in optical density as the cells lyse.
Lysis from Within (LI) Assays: While the primary enzyme for lysis from within is the e-lysozyme, studies on T4 mutants have revealed a role for gp5 in this process under specific genetic conditions. nih.govasm.org For instance, in the absence of both the e-lysozyme and another protein, gps (gene product s), the wild-type gp5 can cause lysis from within. nih.gov Assays monitor the timing and extent of lysis in a standard one-step growth experiment, where plaque formation or a decrease in culture turbidity at the end of the latent period indicates lysis.
Penetration Assays: The efficiency of the tail tube's penetration through the bacterial cell wall is a direct measure of the function of the baseplate's puncturing device, including gp5. These assays often involve observing the structural changes in the phage and the host cell envelope using electron microscopy. The transition of the baseplate from a dome to a star-shaped conformation upon host cell binding triggers the sheath contraction and drives the gp5-tipped tail tube through the outer membrane. tcdb.orgresearchgate.net The release and activation of the gp5 lysozyme domain in the periplasm are critical for creating a localized hole in the peptidoglycan layer. uniprot.org The success of this process can be quantified by infection efficiency assays, which measure the number of successful infection events (plaque-forming units) relative to the total number of adsorbed phages.
Direct Protein-Protein Interaction Studies (e.g., Pull-downs, SPR)
Identifying the interaction partners of gp5 is fundamental to understanding its role in the assembly and function of the T4 baseplate. Techniques that directly measure physical binding between proteins, such as pull-down assays and Surface Plasmon Resonance (SPR), have been instrumental.
Pull-Down Assays: This in vitro technique is widely used to confirm predicted protein-protein interactions. researchgate.net In the context of gp5 research, a recombinant version of gp5 is produced with an affinity tag (e.g., a His-tag). This "bait" protein is immobilized on a resin. A lysate of E. coli cells expressing other T4 baseplate proteins (the "prey") is then passed over the resin. If a prey protein binds to gp5, it will be captured on the resin and can be identified after washing and elution using techniques like SDS-PAGE and Western blotting or mass spectrometry. researchgate.net Such studies have been crucial in confirming the interactions necessary for baseplate assembly, for example, the pH-dependent association between gp5 and gp27. nih.gov
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time quantitative analysis of biomolecular interactions. In a typical SPR experiment to study gp5, one protein (e.g., purified gp5) is immobilized on the surface of a sensor chip. A solution containing a potential binding partner (e.g., gp27 or a host protein like PpiD) is then flowed over the surface. nih.govnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, providing a detailed picture of the binding affinity and kinetics. While specific SPR data on isolated gp5 interactions is detailed in specialized literature, the technique has been successfully used to demonstrate the specific binding of whole T4 bacteriophages to immobilized E. coli K12, a process in which gp5 plays a terminal role. nih.gov
The following table summarizes key interaction partners of gp5 identified through various methods.
| Interacting Protein | Location/Complex | Role of Interaction |
| gp27 | Baseplate Hub/Central Spike | Forms a stable complex with gp5; this interaction is pH-dependent and crucial for the formation of the central cell-puncturing device. nih.govuni-hohenheim.de |
| gp5.4 | Baseplate Hub/Central Spike | Tightly bound to the C-terminal part of gp5 (gp5C) after cleavage, forming the tip of the central spike. nih.gov |
| gp23 | Major Capsid Protein | Sequence similarity suggests a potential evolutionary relationship, though a direct functional interaction in the mature virion is not established. nih.gov |
| Spackle (gp61.3) | Host Periplasm | An early T4 gene product that inhibits the lysozyme activity of gp5, preventing lysis from without during superinfection. nih.gov |
| PpiD | Host Periplasmic Chaperone | The gp5-containing central spike complex interacts with PpiD, which may facilitate the penetration of the inner membrane. nih.gov |
Genetic Engineering and Site-Directed Mutagenesis for Structure-Function Relationships
Altering the sequence of gene 5 through genetic engineering is a cornerstone of dissecting the protein's function. By creating specific mutations and observing the resulting phenotype, researchers can map functional domains within the gp5 protein.
Classical genetic approaches utilized conditional lethal mutants, such as amber (nonsense) mutants, which terminate protein synthesis prematurely in standard bacterial hosts but allow for full-length protein production in specific suppressor strains. nih.govnih.gov Analyzing lysates from infections with various baseplate gene amber mutants helped determine that the proteolytic processing of gp5 is not spontaneous but requires the presence of other T4 proteins. nih.gov
More advanced techniques like site-directed mutagenesis allow for the precise substitution of single amino acids. This has been critical in:
Identifying the Lysozyme Active Site: Mutating key residues within the lysozyme domain and then testing the lytic activity of the resulting protein can pinpoint the catalytic center.
Mapping Interaction Interfaces: Changing amino acids at the surface of gp5 and then testing for interaction with partners like gp27 using pull-down assays or yeast two-hybrid systems can delineate the specific binding sites. nih.govnih.gov
Investigating Structural Roles: The C-terminal domain of gp5 forms a trimeric β-helix structure that functions as the physical needle. nih.govebi.ac.uk Mutagenesis in this region can disrupt the trimerization or stability of the needle, leading to non-viable phage particles and confirming the domain's essential structural role.
The development of the CRISPR-Cas9 system has revolutionized T4 genetics. nih.govacs.org The T4 genome is naturally resistant to most restriction enzymes due to modified cytosine bases, making traditional cloning and editing difficult. frontiersin.org The CRISPR-Cas9 system can be programmed to cleave the T4 genome at specific sites, enabling the efficient introduction of deletions, insertions, or point mutations into gene 5, even in its modified state. nih.govacs.orgfrontiersin.org This has opened the door to systematically dissecting the function of every part of the gp5 protein.
| Mutation Type | Gene/Protein Target | Observed Phenotype/Finding | Reference |
| Amber Mutation | Baseplate Genes (e.g., g25, g53, g26, g27, g28, g48, g54) | Processing of gp5 from its precursor to its mature form is abolished, indicating a requirement for an assembled hub structure. | nih.gov |
| ts1 Mutation | gene 5 | Altered gp5 allows the phage to cause lysis from within even in the absence of e-lysozyme and is insensitive to the inhibitory effects of the 's' protein. | nih.govasm.org |
| Deletion (CRISPR-Cas9) | rnlB (RNA ligase gene) | Used as a proof-of-concept for the CRISPR-Cas9 editing strategy in T4, producing viable plaques and demonstrating the method's utility for gene essentiality studies. | acs.org |
In Vitro Reconstitution Systems for Tail Baseplate Assembly and Function
Studying the complex, multi-protein T4 tail baseplate benefits immensely from in vitro reconstitution systems. These cell-free systems allow researchers to control the assembly process by mixing purified protein components in a specific order and observing the formation of intermediate and final structures.
The assembly of the T4 tail begins with the formation of the baseplate, which then acts as a platform for the polymerization of the tail tube and sheath. nih.gov The baseplate itself is composed of a central hub surrounded by six wedges. nih.gov Gp5 is a critical component of this central hub.
By expressing and purifying the individual protein components of the baseplate (including gp5, gp27, gp53, etc.), researchers can initiate assembly in a test tube. nih.govnih.gov This approach has led to several key discoveries:
Stepwise Assembly Pathway: Reconstitution experiments have confirmed the strictly sequential order of protein addition required to build a functional baseplate wedge and hub. nih.govnih.gov
Structural Elucidation: In vitro assembled baseplates have been successfully analyzed using high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryoEM). nih.govnih.gov This has provided near-atomic resolution structures of the baseplate in both its pre-infection "dome" shape and its post-infection "star" shape. nih.govpnas.orgpnas.org
Understanding Conformational Changes: Comparing the structures of the dome (high-energy) and star (low-energy) states, derived from in vitro assembled particles, reveals the dramatic conformational changes that proteins, including gp5, undergo. pnas.orgpnas.org These changes are essential for transmitting the signal from the tail fibers to the sheath, triggering contraction and initiating infection. nih.govpnas.org The presence of the central hub, containing gp5, is required to build the metastable, high-energy dome structure, poising the phage for infection. nih.govpnas.org
These reconstitution systems, combined with structural and genetic methods, provide a powerful platform for understanding the molecular mechanics of this remarkable viral nanomachine.
Broader Implications and Future Research Directions
Gp5 as a Paradigm for Viral Entry Mechanisms Across Diverse Phages
Bacteriophage T4, with its intricate tail structure, provides a fascinating model for understanding how viruses breach the protective outer layers of their bacterial hosts. nih.gov The process of T4 infection begins with the attachment of the phage's long tail fibers to the host cell surface, followed by the irreversible binding of short tail fibers. pnas.org This binding triggers a dramatic conformational change in the baseplate, the "nerve center" of the phage, leading to the contraction of the tail sheath. pnas.orgpnas.org This contraction drives a central tube, tipped with the gp5 protein, through the host's outer membrane and into the periplasmic space. pnas.org
The T4 baseplate is a complex assembly of at least 14 different proteins, organized into a dome-shaped structure. nih.gov Upon host recognition, this structure transitions from a high-energy "dome" conformation to a low-energy "star" shape, a change that powers the initial stages of infection. pnas.orgpnas.org This mechanism, where stored mechanical energy in the protein structure is used to drive a biological process, is a recurring theme in virology. pnas.org The detailed structural and functional studies of the T4 baseplate and its components, including gp5, provide a blueprint for understanding similar infection mechanisms in a wide range of other bacteriophages. nih.gov
Insights into Peptidoglycan Degradation by Phage-Encoded Lysozymes
The bacterial cell wall, composed of peptidoglycan, is a formidable barrier that phages must overcome to inject their genetic material. Bacteriophage T4 has evolved a sophisticated two-pronged approach to this challenge, utilizing two distinct lysozymes. The first, the product of the e gene (T4 lysozyme), is a well-characterized enzyme that degrades the peptidoglycan from within the cell late in the infection cycle to release progeny phages. researchgate.net
The second lysozyme (B549824) is the gene 5 protein (gp5) itself, which is an integral part of the virion's tail structure. researchgate.netnih.gov Gp5 possesses N-acetylmuramidase activity, enabling it to locally digest the peptidoglycan layer from the outside during the initial stages of infection. nih.gov This localized degradation creates a pore through which the phage's tail tube can pass. nih.gov The study of gp5 provides crucial insights into how phage-encoded lysozymes, also known as endolysins and virion-associated lysins, function to compromise the bacterial cell wall. nih.gov These enzymes exhibit high specificity for their peptidoglycan substrate, a characteristic that is being harnessed for various biotechnological applications. nih.gov
Contribution to Understanding Macromolecular Machines in Biological Systems
The bacteriophage T4 tail is a prime example of a complex macromolecular machine. nih.govnih.gov This intricate assembly of multiple proteins works in a coordinated fashion to perform a series of complex mechanical tasks: host cell recognition, attachment, and DNA injection. nih.gov The baseplate, in particular, functions as a sophisticated signal transduction and processing hub. pnas.org It receives the signal of host cell binding from the tail fibers and translates it into the dramatic conformational change that triggers tail sheath contraction. pnas.orgnih.gov
The study of the T4 baseplate, including the central role of gp5 within its hub, has provided invaluable information on how protein-protein interactions and conformational changes can generate force and drive biological processes. pnas.orgnih.gov The determination of the high-resolution structures of the baseplate in its pre- and post-contraction states has offered unprecedented atomic-level detail into the workings of this molecular machine. nih.gov These findings have broader implications for understanding other complex biological assemblies, such as the type VI secretion systems in bacteria, which share structural and functional similarities with the phage tail. nih.gov
Exploration of Gp5-derived Lytic Activities for Antimicrobial Research (e.g., Lysin-based Therapies)
The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial strategies. preprints.orgnih.gov Phage-derived lysins, including those with similarities to gp5, have emerged as a promising class of therapeutics. nih.govcreative-biolabs.com These enzymes offer several advantages over traditional antibiotics. They have a rapid and potent bactericidal effect and are highly specific for their target pathogens, which helps to preserve the normal gut microbiota. creative-biolabs.com Furthermore, the development of bacterial resistance to lysins is considered to be less likely. nih.gov
The lytic activity of enzymes like gp5 can be harnessed in several ways. When applied exogenously, these lysins can effectively kill bacteria by degrading their cell walls from the outside, a phenomenon known as "lysis from without". nih.govnih.gov This approach is particularly effective against Gram-positive bacteria. frontiersin.org For Gram-negative bacteria, which possess a protective outer membrane, strategies are being developed to enable lysins to reach their peptidoglycan target. nih.gov Research is also exploring the synergistic effects of combining lysins with antibiotics to enhance their efficacy against drug-resistant strains. preprints.orgcreative-biolabs.com The targeted lytic activity of phage-derived lysins is also being investigated for applications beyond treating infections, such as controlling odor-causing bacteria on the skin. news-medical.net
Q & A
Q. What is the primary structural and functional role of bacteriophage T4 gene 5 protein (gp5) in viral infection?
- Methodological Answer : Bacteriophage T4 gp5 is a tail spike protein critical for host membrane penetration during infection. Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) reveal that gp5 forms a triple-stranded β-helix domain, which acts as a "cell-puncturing device" to disrupt the bacterial outer membrane . Functional assays, including mutagenesis of gp5’s β-helix, demonstrate its necessity for efficient phage adsorption and DNA ejection. For example, deletion mutants of gp5 show impaired infectivity in E. coli .
Q. Which experimental approaches are used to characterize the oligomeric state and stability of gp5?
- Methodological Answer : The oligomeric state of gp5 is analyzed via size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS), which confirms its trimeric structure . Stability studies employ differential scanning calorimetry (DSC) to measure thermal denaturation profiles, revealing that gp5’s β-helix domain has high thermostability due to extensive hydrophobic core interactions. Additionally, circular dichroism (CD) spectroscopy is used to monitor secondary structure integrity under varying pH and ionic conditions .
Advanced Research Questions
Q. How do structural studies of gp5’s β-helix domain inform mechanisms of host membrane penetration?
- Methodological Answer : High-resolution structural data (e.g., crystal structures at 2.1 Å resolution ) show that gp5’s β-helix domain contains conserved hydrophobic residues that mediate membrane interactions. Molecular dynamics simulations predict that these residues destabilize lipid bilayers by inducing curvature stress . Experimental validation involves liposome disruption assays , where purified gp5 causes leakage of fluorescent dyes encapsulated in E. coli-mimetic liposomes, confirming membrane-lytic activity .
Q. What genetic and biophysical strategies elucidate gp5’s role in virion assembly and interaction with other structural proteins?
- Methodological Answer : Genetic knockouts of gp5 in T4 phage result in incomplete virion assembly, as observed via transmission electron microscopy (TEM), which shows detached tail fibers and malformed baseplates . Pull-down assays and crosslinking mass spectrometry identify gp5’s interaction partners, such as gp27 (baseplate hub protein), essential for stabilizing the tail structure. Surface plasmon resonance (SPR) quantifies binding kinetics between gp5 and gp27, revealing a high-affinity interaction (KD ~10 nM) .
Q. How do mutations in gp5’s β-helix domain affect phage fitness and host range evolution?
- Methodological Answer : Site-directed mutagenesis targeting gp5’s β-helix residues (e.g., Leu → Ala substitutions) reduces phage infectivity by >90%, as measured by plaque assay efficiency . Deep sequencing of evolved phage populations under selective pressure identifies compensatory mutations in gp5’s C-terminal domain, restoring membrane penetration ability. Host range expansion experiments using Yersinia pseudotuberculosis demonstrate that chimeric phages with modified gp5 β-helix domains can infect non-native hosts, highlighting its role in receptor adaptation .
Key Research Gaps
- The exact mechanism by which gp5’s β-helix synergizes with lysozyme-like domains for peptidoglycan degradation remains unclear.
- Evolutionary conservation of gp5’s β-helix in other T4-like phages warrants comparative genomics studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
